Cas no 1404190-45-9 ((4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide structure](https://de.kuujia.com/scimg/cas/1404190-45-9x500.png)
1404190-45-9 structure
Produktname:(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (5.ALPHA.,17.BETA.)-N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXO-4-AZAANDROST-17-CARBOXAMIDE
- 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
- UNII-TU9RDA2UZ5
- (5alpha,17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-17-carboxamide
- 1404190-45-9
- N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide , (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
- (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
- TU9RDA2UZ5
- 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-[2,5-bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
- (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
-
- Inchi: 1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1
- InChI-Schlüssel: AIUHDIPAGREENV-LKOHVCGWSA-N
- Lächelt: FC(C1C=CC(C(F)(F)F)=CC=1NC([C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(N[C@H]3CC[C@@H]21)=O)=O)(F)F
Berechnete Eigenschaften
- Genaue Masse: 530.23679724g/mol
- Monoisotopenmasse: 530.23679724g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 2
- Komplexität: 922
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topologische Polaroberfläche: 58.2Ų
Experimentelle Eigenschaften
- Dichte: 1.286±0.06 g/cm3(Predicted)
- Siedepunkt: 613.8±55.0 °C(Predicted)
- pka: 13.33±0.70(Predicted)
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Verwandte Literatur
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
2. Back matter
-
3. Back matter
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
1404190-45-9 ((4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide) Verwandte Produkte
- 2059999-48-1(methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-5-carboxylate)
- 1806030-49-8(3-(Aminomethyl)-2-chloro-5-(difluoromethyl)-6-methylpyridine)
- 1339523-57-7(5-Thiazolecarboxylic acid, 2-(methylphenylamino)-)
- 2230799-41-2(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinic acid)
- 108258-54-4(Methyl 2,3-dichloroquinoxaline-6-carboxylate)
- 887199-29-3(2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide)
- 139694-77-2((S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one)
- 2228921-31-9(1-1-(5-methoxypyridin-2-yl)cyclopropylethan-1-one)
- 1805454-70-9(4-Amino-2-chloro-3-(trifluoromethyl)benzamide)
- 1040675-40-8(5-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
Empfohlene Lieferanten
上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
